(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one
Description
(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two distinct substituents:
- Ring B: A 3-bromo-4-methoxyphenyl group, combining a bulky bromine atom (electron-withdrawing) and a methoxy group (electron-donating).
This structural configuration suggests unique electronic and steric properties compared to simpler chalcones. The azepane moiety may enhance solubility in polar solvents, while the bromine and methoxy groups could influence reactivity and biological interactions .
Properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-20-15-8-6-13(12-14(15)17)7-9-16(19)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWYTVDTJJMAV-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Moiety: The enone structure can be synthesized through an aldol condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, a suitable azepane derivative can react with the enone intermediate under basic conditions.
Bromination and Methoxylation: The bromo and methoxy groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while methoxylation can be carried out using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The enone moiety can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction of the enone can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one is a chemical entity of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as a lead compound for anti-cancer agents. Its structural features allow for interactions with biological targets, making it a candidate for further development.
Case Study: Anti-Cancer Activity
A study explored the anti-cancer properties of similar compounds, demonstrating that modifications in the phenyl group can enhance cytotoxicity against cancer cell lines. The azepane moiety is believed to contribute to improved bioavailability and cellular uptake.
Research indicates that this compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes and are common targets for drug discovery.
Table 2: Biological Activities of Related Compounds
| Compound | Target | Activity |
|---|---|---|
| (E)-1-(azepan-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | GPCRs | Antagonistic |
| (E)-1-(bromophenyl)-3-(methoxyphenyl)prop-2-en-1-one | Kinase Inhibitors | Cytotoxic |
Synthetic Applications
The compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity allows for further derivatization, which can lead to the creation of novel compounds with enhanced properties.
Table 3: Synthetic Routes
| Reaction Type | Description |
|---|---|
| Michael Addition | Used to form new carbon-carbon bonds |
| Nucleophilic Substitution | Allows modification of the azepane ring |
Mechanism of Action
The mechanism by which (E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The enone moiety could participate in Michael addition reactions, while the azepane ring might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
Substituent Effects on Bioactivity: The azepane group in the target compound distinguishes it from derivatives with smaller or planar substituents (e.g., fluorophenyl or methoxyphenyl). Bromine at the meta position on Ring B (as in the target compound) introduces steric hindrance and electron withdrawal, which could modulate reactivity in nucleophilic or electrophilic pathways compared to para-substituted bromine derivatives .
Antioxidant Activity: Chalcones with hydroxyl groups (e.g., (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one) exhibit stronger antioxidant activity due to hydrogen-donating capacity, whereas the target compound’s methoxy and bromine groups may reduce this effect .
Antibacterial and Antiviral Potential: Fluorophenyl and hydroxyphenyl substituents (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) show efficacy against E. coli and S. aureus, suggesting that the target compound’s azepane and bromine groups may alter membrane permeability or efflux pump interactions .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Electronegativity and IC₅₀: Non-piperazine chalcones with electron-withdrawing groups (e.g., bromine, fluorine) on Ring A and B exhibit lower IC₅₀ values in enzyme inhibition assays. For example, cardamonin (IC₅₀ = 4.35 μM) lacks bulky substituents, while methoxy-substituted derivatives show reduced potency (IC₅₀ > 25 μM) .
- Steric Effects : The azepane group’s size may hinder binding in rigid active sites, as seen in piperazine-substituted chalcones, which cluster separately in activity profiles .
Crystallographic and Geometric Comparisons
- The target compound’s geometry is expected to resemble (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which adopts a planar conformation with dihedral angles <10° between rings . However, the azepane’s flexibility could introduce slight deviations, impacting packing efficiency in crystalline states .
Biological Activity
(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 340.23 g/mol. The structure includes a brominated phenyl group and an azepane ring, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are involved in numerous physiological processes and are common targets for drug development. The compound may modulate GPCR activity, influencing cellular signaling pathways .
- Enzyme Inhibition : Many derivatives of cinnamic acid, to which this compound belongs, exhibit inhibitory effects on enzymes like cyclooxygenases (COX), which are involved in inflammation and pain pathways.
Anticancer Potential
Several studies have investigated the anticancer properties of related compounds. For instance, derivatives of 3-bromo-4-methoxyphenyl have shown cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for conditions like arthritis and other inflammatory diseases.
Study 1: Cytotoxicity in Cancer Cells
A study published in the Journal of Medicinal Chemistry examined a series of compounds based on the cinnamic acid structure. It was found that certain derivatives significantly inhibited the growth of breast cancer cells in vitro, suggesting that this compound may possess similar properties .
Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects were assessed using a mouse model of acute inflammation. Compounds similar to this one reduced edema and inflammatory markers significantly compared to control groups, indicating potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
